PX 1

Cannabinoid Receptor Binding Ki Radioligand Binding Assay

PX 1 (5F-APP-PICA, SRF-30) is an indole-based synthetic cannabinoid receptor agonist (SCRA) reference standard, CAS 2221100-71-4, molecular formula C₂₃H₂₆FN₃O₂, and molar mass 395.48 g/mol. It is a structural derivative of AM2201 with a benzyl-for-isopropyl substitution on the PINACA-like upper chain. This compound is primarily procured as an analytical reference standard for forensic toxicology and drug metabolism studies. Its distinct pharmacological profile, characterized by lower CB1 receptor affinity (Ki = 485 ± 117 nM) and a lack of centrally CB1-mediated hypothermia in mice, makes it an invaluable tool compound for biased signaling pathway research. Forensic laboratories rely on authentic PX 1 reference material to develop and validate LC-MS/MS or GC-MS methods for the detection of PX 1-specific metabolites (M1, M5, M8) in biological matrices, ensuring definitive confirmation of consumption and differentiation from related SCRAs like PX-2 or PX-3. Pharmaceutical and CRO laboratories can leverage its well-characterized metabolic stability parameters (half-life of 15.1 ± 1.02 min and intrinsic clearance of 0.046 mL/min/mg in human liver microsomes) to benchmark in vitro clearance assays and train predictive ADME models for indole carboxamide new psychoactive substances (NPS). Using a generic SCRA standard would compromise assay specificity, confound structure-activity relationship (SAR) studies, and invalidate forensic metabolite identification, potentially undermining evidentiary value in legal proceedings. Verify country-specific controlled substance licensing requirements before ordering; this product is available to qualified laboratories only.

Molecular Formula C23H26FN3O2
Molecular Weight 395.5
Cat. No. B1162993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePX 1
Synonyms5-fluoro APP-PICA; SRF-30
Molecular FormulaC23H26FN3O2
Molecular Weight395.5
Structural Identifiers
SMILESO=C(N[C@H](C(N)=O)CC1=CC=CC=C1)C2=CN(CCCCCF)C3=C2C=CC=C3
InChIInChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1
InChIKeyDDVANTXQCRMRFF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PX 1 (5F-APP-PICA) Synthetic Cannabinoid: Core Identity and Forensic Reference Applications


PX 1 (also known as 5F-APP-PICA and SRF-30) is an indole-based synthetic cannabinoid receptor agonist (SCRA) with the systematic name (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide [1]. It is a structural derivative of AM2201 wherein the isopropyl group has been replaced with a benzyl group on the PINACA-like upper chain . The compound has a molecular formula of C₂₃H₂₆FN₃O₂ and a molar mass of 395.48 g/mol [1]. As a scheduled designer drug in multiple jurisdictions, PX 1 is primarily procured as an analytical reference standard for forensic toxicology and drug metabolism studies [2].

Why PX 1 Cannot Be Substituted with Generic SCRA Analogs: Differential Pharmacology and Metabolism


Synthetic cannabinoid receptor agonists (SCRAs) are a highly diverse class of new psychoactive substances (NPS) with wide variability in binding affinities, functional activities, and metabolic profiles [1]. Within the indole/indazole carboxamide subclass, minor structural modifications yield profound differences in receptor pharmacology, in vivo effects, and forensic detectability. PX 1 exhibits unique properties—including a markedly lower CB1 receptor affinity relative to the potent agonist AM2201, a distinct in vivo pharmacological profile characterized by the absence of centrally CB1-mediated hypothermia in mice, and a unique set of specific metabolites suitable for bioanalytical confirmation—that preclude simple interchange with other SCRAs such as AM2201, PX-2, or PX-3 [2]. Substituting PX 1 with a generic SCRA standard would compromise assay specificity, confound structure-activity relationship (SAR) studies, and invalidate forensic metabolite identification [3].

PX 1 (5F-APP-PICA) Quantitative Differentiation Evidence: Direct Comparator Data


CB1 and CB2 Receptor Binding Affinity: PX 1 vs. AM2201 and PX-2

PX 1 exhibits significantly lower binding affinity for cannabinoid receptors compared to the potent agonist AM2201 and the indazole analog PX-2. At the CB1 receptor, PX 1 has a Ki of 485 ± 117 nM, while PX-2 binds with a Ki of 127 ± 43 nM [1]. For the CB2 receptor, PX 1 has a Ki of 164 ± 17 nM, versus 58 ± 17 nM for PX-2 [1]. In contrast, AM2201 displays sub-nanomolar to low nanomolar Ki values at CB1 (1.0 nM) and CB2 (2.6 nM) . This quantitative difference in affinity directly impacts downstream functional activity and in vivo pharmacology.

Cannabinoid Receptor Binding Ki Radioligand Binding Assay Structure-Activity Relationship

In Vivo Functional Selectivity: Absence of Centrally CB1-Mediated Hypothermia in Mice

Despite being detected in recreational drug markets, PX 1 fails to induce centrally CB1-mediated effects such as hypothermia in mice when assessed via radiobiotelemetry, a hallmark effect of potent CB1 agonists [1]. This is in stark contrast to other SCRA NPS like 5F-AB-PINACA and 5F-ADB-PINACA, which robustly induce hypothermia at comparable doses [1]. The lack of this canonical CB1-mediated physiological response indicates that PX 1 exhibits functional selectivity or biased signaling at the CB1 receptor, distinguishing it from most SCRA analogs.

In Vivo Pharmacology CB1 Receptor Hypothermia Radiobiotelemetry Functional Selectivity

Metabolic Stability and Intrinsic Clearance in Human Liver Microsomes: PX 1 vs. PX-2 and PX-3

PX 1 demonstrates significantly slower metabolic turnover in pooled human liver microsomes (HLM) compared to its indazole-based analogs PX-2 and PX-3. The half-life (t₁/₂) of PX 1 is 15.1 ± 1.02 min, whereas PX-2 exhibits a t₁/₂ of 3.4 ± 0.27 min and PX-3 a t₁/₂ of 5.2 ± 0.89 min [1]. Correspondingly, the intrinsic clearance (CLᵢₙₜ) of PX 1 is 0.046 mL/min/mg, which is 4.4-fold lower than PX-2 (0.202 mL/min/mg) and 2.9-fold lower than PX-3 (0.133 mL/min/mg) [1]. This reduced clearance rate implies a longer window of detection for parent drug and metabolites in biological matrices, a critical factor for forensic and clinical toxicology laboratories.

Metabolic Stability Human Liver Microsomes Half-Life Intrinsic Clearance Forensic Toxicology

Phase I Metabolite Profile and Specificity: PX 1 Distinctive Monohydroxylated Metabolites

Incubation of PX 1 with human liver microsomes yields a distinct Phase I metabolite profile comprising 10 metabolites, including three monohydroxylated metabolites (M1, M5, M8) that are specific to PX 1 and have not been reported for other SCRAs [1]. The primary biotransformation pathway involves simultaneous defluorination and monohydroxylation of the pentyl side chain (M1), with further oxidation to a carboxypentyl metabolite (M5). Metabolite M8 retains an intact fluoropentyl side chain and is unique to PX 1 [1]. In contrast, PX-2 and PX-3 produce 6 and 5 Phase I metabolites, respectively, with no common metabolites shared among the three compounds [2].

Phase I Metabolism UHPLC-HRMS Metabolite Identification Bioanalytical Markers Forensic Confirmation

Structural Determinants of Pharmacology: Indole Core and Benzyl Side Chain Differentiation

PX 1 possesses an indole core with a benzyl substituent on the amino acid amide side chain, whereas its close analog AM2201 contains a naphthoylindole core with an isopropyl group, and PX-2 features an indazole core with a benzyl group [1]. Systematic SAR studies reveal that affinity and potency at CB1 follow the order: indazole > indole > 7-azaindole for the heterocyclic core, and tert-butyl > iso-propyl > iso-butyl > benzyl > ethyl > methyl > hydrogen for the pendant amino acid side chain [2]. The combination of an indole core and a benzyl side chain in PX 1 places it in a moderate-affinity, low-efficacy category within the SCRA chemotype space, distinct from high-potency analogs like 5F-ADB-PINACA.

Structure-Activity Relationship Indole Core Benzyl Substituent Synthetic Cannabinoid Chemotype

PX 1 (5F-APP-PICA) High-Value Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard for Metabolite Confirmation in Biological Matrices

Forensic laboratories require authentic PX 1 reference material to develop and validate LC-MS/MS or GC-MS methods for the detection of PX 1-specific metabolites (M1, M5, M8) in urine, blood, or hair samples [1]. The distinct metabolite profile of PX 1, with 10 Phase I metabolites including three unique monohydroxylated species, enables definitive confirmation of consumption and differentiation from PX-2 or PX-3 ingestion [1]. Using a generic SCRA standard would result in misidentification and compromised evidentiary value in legal proceedings.

Structure-Activity Relationship (SAR) Studies of CB1 Receptor Biased Signaling

PX 1 serves as a critical tool compound for investigating biased signaling at the CB1 receptor. Despite binding to CB1 with moderate affinity (Ki = 485 ± 117 nM) [2], it fails to induce centrally CB1-mediated hypothermia in mice, a canonical response of balanced CB1 agonists [3]. This functional selectivity makes PX 1 an invaluable probe for dissecting G-protein-dependent versus β-arrestin-dependent signaling pathways at CB1, and for studying the structural determinants of in vivo cannabimimetic activity.

Metabolic Stability Profiling and In Vitro Clearance Assay Development

Pharmaceutical and CRO laboratories focused on drug metabolism can utilize PX 1 as a reference compound with well-characterized metabolic stability parameters. With a half-life of 15.1 ± 1.02 min and intrinsic clearance of 0.046 mL/min/mg in human liver microsomes [4], PX 1 represents a moderately stable SCRA that can be used to benchmark in vitro clearance assays and to train predictive ADME models for related indole carboxamide NPS.

Analytical Method Development for SCRA Isomer Differentiation

PX 1 is structurally analogous to AM2201 but differs by a single benzyl-for-isopropyl substitution . This subtle change results in dramatically different pharmacology and metabolism. Analytical chemistry laboratories can employ PX 1 as a reference to develop high-resolution mass spectrometry methods capable of distinguishing SCRA isomers and closely related analogs in seized drug analysis and clinical toxicology screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PX 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.